molecular formula C13H22ClN3 B13397150 5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride

5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride

Cat. No.: B13397150
M. Wt: 255.79 g/mol
InChI Key: HJHVRVJTYPKTHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Quinpirole hydrochloride can be synthesized through a multi-step process involving the cyclization of appropriate precursors. The key steps include the formation of the pyrazoloquinoline core and subsequent functional group modifications . Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of quinpirole hydrochloride involves scaling up the laboratory synthesis process. This typically includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Quinpirole hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve moderate temperatures and polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the quinpirole structure, while reduction can lead to the formation of reduced derivatives .

Scientific Research Applications

Comparison with Similar Compounds

    Quinelorane: Another dopamine receptor agonist with similar properties.

    Bromocriptine: A dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.

    Cabergoline: A long-acting dopamine agonist used for similar therapeutic purposes.

Uniqueness: Quinpirole hydrochloride is unique in its high selectivity for dopamine D2 and D3 receptors, making it a valuable tool for studying these specific receptor subtypes . Its ability to induce specific behavioral and neurochemical changes also sets it apart from other dopamine agonists .

Properties

IUPAC Name

5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHVRVJTYPKTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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